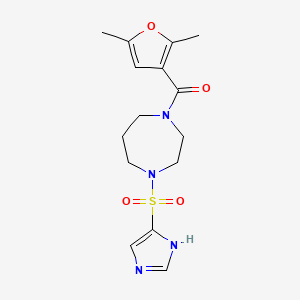

1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane

Description

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane backbone substituted with a 2,5-dimethylfuran-3-carbonyl group and a 1H-imidazole-4-sulfonyl moiety.

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S/c1-11-8-13(12(2)23-11)15(20)18-4-3-5-19(7-6-18)24(21,22)14-9-16-10-17-14/h8-10H,3-7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMONMWSXBMDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane is a complex organic molecule that integrates a diazepane ring with functional groups from both furan and imidazole. This unique structure suggests potential applications in pharmaceuticals, particularly targeting various biological pathways. The biological activity of this compound primarily stems from its imidazole and sulfonamide components, which are known for their diverse pharmacological properties.

Antiviral and Cytostatic Properties

Research indicates that this compound may exhibit significant antiviral and cytostatic activities. Compounds similar to this one have shown moderate antiviral percentage inhibition ranging from 33% to 45% with varying cytotoxicity values (CC50) greater than 50 µM in some cases . The antiviral activity is often attributed to the imidazole ring's ability to interact with biological targets, potentially disrupting viral replication processes.

The biological activity can be linked to:

- Nucleophilic Addition Reactions : The carbonyl group from the furan can participate in these reactions, influencing various biological pathways.

- Protonation and Coordination : The imidazole ring can undergo protonation and coordinate with metal ions, which may enhance its biological interactions.

Comparative Analysis with Similar Compounds

To understand the potential of this compound better, a comparison with other imidazole derivatives is useful. Below is a table summarizing the biological activities of structurally similar compounds:

| Compound Name | Antiviral Activity | Cytotoxicity (CC50) | Other Activities |

|---|---|---|---|

| Compound A | Moderate (40%) | >200 µM | Antimicrobial |

| Compound B | High (60%) | 30 µM | Anticancer |

| Compound C | Low (20%) | >100 µM | Antifungal |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of imidazole derivatives:

- Antimicrobial Activity : A study demonstrated that imidazole derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Cancer Research : Compounds similar to 1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane have been tested for their effects on cancer cell lines. Results indicated promising cytotoxic effects against resistant cancer cells .

- Synthesis and Optimization : The synthesis of this compound typically involves several steps that may require optimization for yield and purity. Techniques such as chromatography are often employed for purification .

Scientific Research Applications

The compound 1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane is a complex organic molecule that has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug discovery and development. Research indicates that derivatives of imidazole and diazepane exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Compounds with imidazole rings have been shown to possess antimicrobial properties, making them candidates for the development of new antibiotics .

- Anticancer Properties : Some studies have demonstrated that diazepane derivatives can inhibit cancer cell proliferation, suggesting potential use in oncology .

- Cardiovascular Benefits : Research on related compounds indicates possible effects on lipid profiles, which could be beneficial in cardiovascular health .

Materials Science

The unique chemical structure of this compound allows for exploration in materials science, particularly in the development of:

- Polymeric Materials : The incorporation of diazepane into polymer matrices may enhance the mechanical properties and thermal stability of the resulting materials.

- Sensors : Imidazole-containing compounds are known for their electron transfer properties, making them suitable for use in sensor technologies .

Biochemical Studies

The compound can serve as a biochemical probe to study various biological processes. Its ability to interact with specific enzymes or receptors can be leveraged to understand mechanisms at the molecular level.

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of imidazole derivatives demonstrated that certain modifications led to enhanced antimicrobial efficacy against a range of pathogens. The incorporation of sulfonyl groups was found to significantly increase activity compared to non-sulfonylated counterparts .

Case Study 2: Anticancer Research

Research exploring the anticancer potential of diazepane derivatives revealed that specific structural modifications could lead to increased cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 3: Lipid Profile Modulation

A study on related compounds indicated that certain imidazole derivatives could positively influence HDL cholesterol levels in animal models. This suggests potential applications in developing therapeutics aimed at improving lipid profiles and cardiovascular health .

Comparison with Similar Compounds

Table 1: Key Structural and Calculated Properties of Analogous 1,4-Diazepane Derivatives

Key Observations:

- Reactivity: The nitroimidazole in ’s compound is prone to reduction under hypoxic conditions, whereas the target compound’s imidazole-sulfonyl group may exhibit stronger hydrogen-bonding capacity .

Computational Insights into Stability and Interactions

Density functional theory (DFT) studies () suggest that exact-exchange corrections improve accuracy in predicting thermochemical properties. For the target compound:

- The 2,5-dimethylfuran-3-carbonyl group’s electron-donating methyl groups may stabilize the diazepane ring via steric hindrance, reducing ring puckering.

- The imidazole-sulfonyl substituent’s electron-withdrawing nature could polarize the diazepane N–S bonds, enhancing intermolecular interactions (e.g., with protein targets) .

Q & A

Q. Advanced SAR Strategies

- Replace the furan with thiophene or pyridine to assess electronic effects on target engagement.

- Introduce electron-withdrawing groups (e.g., -NO₂) on the imidazole ring to enhance sulfonyl group electrophilicity, potentially improving covalent binding .

- Use crystallography (e.g., co-crystallization with binding proteins) to map interactions, as demonstrated for diazepane scaffolds in acetylcholine-binding proteins .

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Q. Basic Characterization

Q. Advanced Analysis

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in the diazepane ring and furan/imidazole substituents.

- X-ray crystallography : Resolve absolute stereochemistry if chiral centers are present .

What are the hypothesized pharmacological targets, and how can target engagement be validated experimentally?

Basic Target Hypotheses

Based on structural analogs (e.g., 1-(pyridin-3-yl)-1,4-diazepane), potential targets include:

Q. Advanced Validation Methods

- Radioligand binding assays : Use ³H-labeled analogs to quantify affinity for nAChRs .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .

How can computational modeling guide the design of derivatives with improved selectivity?

Q. Basic Docking Studies

Q. Advanced Strategies

- Perform molecular dynamics simulations (≥100 ns) to assess stability of ligand-receptor complexes.

- Apply free-energy perturbation (FEP) to predict ΔΔG values for substituent modifications (e.g., methyl vs. ethyl groups on furan) .

What safety protocols are recommended for handling this compound?

Q. Basic Safety Measures

Q. Advanced Risk Mitigation

- Conduct AMES testing for mutagenicity due to the nitroimidazole-like structure .

- Monitor reactive oxygen species (ROS) in cell-based assays to assess oxidative stress potential .

How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Q. Basic Troubleshooting

Q. Advanced Approaches

- Use PBPK modeling to simulate pharmacokinetics and adjust dosing regimens.

- Perform metabolite ID studies (LC-MS/MS) to detect inactive or toxic derivatives .

What mechanistic studies are required to elucidate the compound’s mode of action?

Q. Basic Mechanistic Work

Q. Advanced Techniques

- Cryo-EM : Resolve ligand-bound structures of target receptors at near-atomic resolution.

- Phosphoproteomics : Identify downstream signaling pathways affected by treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.